IPI-549

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Targeting the PI3K Pathway in Cancer

The PI3K pathway is a complex signaling network frequently dysregulated in various cancers. Mutations in genes encoding PI3K enzymes or their downstream targets can lead to uncontrolled cell growth and proliferation. Eganelisib, as a PI3Kγ inhibitor, specifically targets this pathway, offering a potential therapeutic strategy for cancers driven by PI3Kγ activity. Studies have shown promise in pre-clinical models for cancers like breast cancer, lung cancer, and head and neck squamous cell carcinoma [].

Source

[] PI3K and AKT Isoforms in Immunity: Mechanisms and Therapeutic Applications in Chronic Inflammatory Diseases and Cancers, Immunity & Inflammation Journal ()

Eganelisib in Combination Therapy

Research suggests that combining Eganelisib with other cancer therapies might enhance its effectiveness. Combining Eganelisib with chemotherapy or other targeted therapies could potentially target different aspects of cancer cell survival and proliferation, leading to a more robust therapeutic approach [].

IPI-549, also known as Eganelisib, is a highly selective inhibitor of phosphoinositide-3-kinase gamma (PI3K-γ). This compound has garnered attention for its potential in treating various cancers due to its ability to modulate immune responses. IPI-549 exhibits over 100-fold selectivity towards PI3K-γ compared to other Class I phosphoinositide-3-kinase isoforms, such as PI3K-alpha, PI3K-beta, and PI3K-delta . Its chemical formula is , and it is currently undergoing clinical trials for advanced solid tumors .

The primary reaction mechanism of IPI-549 involves the inhibition of the PI3K signaling pathway, which plays a critical role in cell growth, proliferation, and survival. By selectively binding to the catalytic domain of PI3K-γ, IPI-549 prevents the conversion of phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol 3,4,5-trisphosphate, thereby disrupting downstream signaling pathways that promote tumor growth and immune evasion .

IPI-549 has demonstrated significant biological activity in preclinical studies. It inhibits neutrophil migration mediated by PI3K-γ, which is crucial in inflammatory responses and tumor microenvironments. The compound has shown anti-tumor effects in combination with other therapies, particularly immune checkpoint inhibitors, by enhancing T-cell infiltration into tumors and promoting an anti-tumor immune response . In clinical settings, it has been associated with manageable toxicity profiles, including reversible hepatic enzyme elevations .

The synthesis of IPI-549 involves multiple steps that typically include the formation of an isoquinolinone core structure followed by various modifications to enhance its selectivity and potency. The synthetic pathway includes:

- Formation of the Isoquinolinone Core: This step involves cyclization reactions that yield the isoquinolinone framework.

- Substituent Modifications: Various substituents are introduced to optimize binding affinity for PI3K-γ.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels suitable for clinical applications .

IPI-549 is primarily being investigated for its applications in oncology. Its unique mechanism of action makes it a candidate for:

- Combination Therapy: Enhancing the efficacy of existing immunotherapies by modifying the tumor microenvironment.

- Solid Tumors: Currently in Phase 1 clinical trials for patients with advanced solid tumors.

- Autoimmune Diseases: Potential applications in diseases characterized by excessive inflammation due to its immunomodulatory effects .

Interaction studies have shown that IPI-549 selectively inhibits PI3K-γ without significantly affecting other kinases or pathways at therapeutic concentrations. This selectivity minimizes off-target effects and enhances its safety profile. In vitro studies revealed that it does not directly affect cancer cell proliferation but instead modulates immune cell activity within the tumor microenvironment .

Additionally, pharmacokinetic studies indicate that IPI-549 has favorable absorption and distribution characteristics, supporting its potential for chronic dosing regimens in clinical settings .

Several compounds exhibit similar mechanisms of action as IPI-549. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Selectivity | Clinical Status |

|---|---|---|---|

| Idelalisib | Inhibits PI3K-delta | Moderate selectivity | Approved for hematologic cancers |

| Duvelisib | Dual inhibitor (PI3K-delta & PI3K-gamma) | Moderate selectivity | Approved for hematologic cancers |

| Eganelisib (IPI-549) | Selectively inhibits PI3K-gamma | High selectivity (>150-fold) | Phase 1 trials for solid tumors |

| Copanlisib | Inhibits PI3K-alpha & PI3K-delta | Moderate selectivity | Approved for lymphoma |

IPI-549 stands out due to its high selectivity for PI3K-gamma and its potential application in combination therapies targeting immune modulation rather than direct cytotoxic effects on tumor cells .

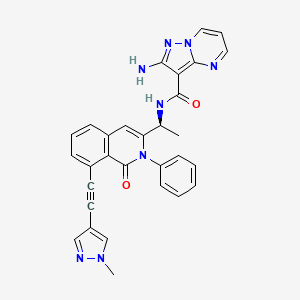

IPI-549, also known as Eganelisib, possesses the molecular formula C₃₀H₂₄N₈O₂ with a molecular weight of 528.56 g/mol [1] [2]. The compound exhibits a precise stereochemical configuration characterized by a single chiral center, specifically designated as the (S)-configuration at the ethyl linker position [1] [5].

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for IPI-549 is 2-amino-N-[(1S)-1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide [1] [2]. This systematic name reflects the complex multi-heterocyclic architecture of the molecule, which incorporates several distinct pharmacophoric elements including a pyrazolo[1,5-a]pyrimidine core, an isoquinolinone moiety, and a methylpyrazole substituent connected via an alkyne linkage [5].

The stereochemical configuration plays a critical role in the biological activity of IPI-549. Research has demonstrated that the specific (S)-stereochemistry at the chiral linker is essential for optimal potency and selectivity toward phosphoinositide-3-kinase gamma [39]. The enantiomer of IPI-549 with the opposite stereochemical configuration exhibits significantly reduced activity against phosphoinositide-3-kinase isoforms, highlighting the importance of this stereochemical element [39].

The Standard International Chemical Identifier (InChI) for IPI-549 is InChI=1S/C30H24N8O2/c1-19(34-29(39)26-27(31)35-37-15-7-14-32-28(26)37)24-16-22-9-6-8-21(13-12-20-17-33-36(2)18-20)25(22)30(40)38(24)23-10-4-3-5-11-23/h3-11,14-19H,1-2H3,(H2,31,35)(H,34,39)/t19-/m0/s1 [1]. The corresponding InChI Key is XUMALORDVCFWKV-IBGZPJMESA-N, which provides a unique identifier for this specific stereoisomer [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₀H₂₄N₈O₂ | [1] |

| Molecular Weight | 528.56 g/mol | [1] |

| Exact Mass | 528.20 g/mol | [5] |

| Stereochemistry | (S)-configuration | [1] |

| Chiral Centers | 1 | [39] |

Crystallographic and Conformational Analysis

Crystallographic investigations of IPI-549 have revealed significant insights into its three-dimensional molecular architecture and binding conformations. X-ray crystal structure determination of IPI-549 in complex with human phosphoinositide-3-kinase gamma has been successfully achieved at a resolution of 2.55 Å [8] [9]. These structural studies demonstrate that IPI-549 adopts a distinctive propeller-shaped conformation when bound to its target protein [8].

The conformational analysis reveals that IPI-549 exhibits a general propeller shape configuration, with the aminopyrazolopyrimidine moiety positioned in the hinge region of the kinase active site [8]. The quinazolinone portion of the molecule inserts into a selective binding pocket that is restricted by specific amino acid residues, particularly Trp812 and Met804 [8]. This conformational arrangement is crucial for the compound's selectivity profile among different phosphoinositide-3-kinase isoforms [8].

Detailed molecular dynamics simulations and conformational studies have identified key structural features that contribute to the binding affinity and selectivity of IPI-549 [11]. The 8-alkynyl substitution pattern plays a particularly important role in establishing favorable interactions with Lys802 in phosphoinositide-3-kinase gamma, while simultaneously creating unfavorable interactions with the corresponding Thr750 residue in phosphoinositide-3-kinase delta [8]. This distinction underlies the observed superior selectivity of IPI-549 for the gamma isoform over the delta isoform [8].

Computational docking studies have further elucidated the binding mechanism of IPI-549 within the active site cavity [7]. The compound's core structure is stabilized within a hydrophobic cavity lined by numerous aromatic and hydrophobic residues, including Leu65, Met69, Phe72, Phe303, Ile306, Tyr307, Tyr310, Phe335, Phe336, Leu339, Ile340, Phe343, Leu724, Phe728, Ala729, Phe732, Tyr953, Phe957, Leu975, Phe978, Phe983, Met986, Ala987, and Val991 [7].

The crystallographic data indicates that IPI-549 exhibits specific hydrogen bonding interactions that contribute to its binding stability [7]. The carbonyl oxygen of the carboxamide group participates in hydrogen bonding with the hydroxyl group of Tyr307 and the amino group of Gln725, with bond distances of 1.75 Å and 1.82 Å respectively [7]. Additionally, the 2-amino group on the pyrazole ring forms a hydrogen bond with the carbonyl oxygen of Gln990 at a distance of 2.07 Å [7].

Several π-π stacking interactions have been identified through crystallographic analysis [7]. The 1-methylpyrazole ring engages in two π-π stacking interactions with Phe336 and Phe983, while the benzene ring of the dihydroisoquinoline group forms a π-π stacking interaction with Phe343 [7]. The 2-phenyl ring attached to the dihydroisoquinoline moiety also establishes a π-π stacking interaction with Phe728 [7].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Resolution | 2.55 Å | [9] |

| Crystal Structure Complex | IPI-549 with PI3K gamma | [8] |

| Conformation Type | Propeller-shaped | [8] |

| Key Selectivity Residues | Trp812, Met804 | [8] |

| Hydrogen Bond Distances | 1.75-2.07 Å | [7] |

Solubility Profiles and Liposomal Formulation Strategies

The solubility characteristics of IPI-549 present significant challenges for pharmaceutical formulation development. The compound demonstrates markedly poor aqueous solubility, with water solubility reported as less than 1 mg/mL at 25°C [14] [16]. This limited aqueous solubility is attributed to the compound's highly lipophilic nature and extensive aromatic ring system [19].

In contrast to its poor water solubility, IPI-549 exhibits excellent solubility in dimethyl sulfoxide (DMSO), with reported solubility values of 100 mg/mL (189.19 mM) at 25°C [14]. The compound also shows solubility of up to at least 25 mg/mL in DMSO according to alternative sources [2] [16]. However, solubility in ethanol remains limited, with values below 1 mg/mL similar to aqueous systems [14].

The predicted density of IPI-549 is 1.37 ± 0.1 g/cm³, and the compound exhibits a predicted pKa value of 10.81 ± 0.46 [2] [16]. These physicochemical properties contribute to the formulation challenges associated with developing suitable delivery systems for this compound [2].

Several innovative liposomal formulation strategies have been developed to address the solubility limitations of IPI-549. Research has focused on creating specialized nanocarrier systems that can effectively encapsulate the poorly soluble compound while maintaining stability and enabling targeted delivery [19] [20]. One approach involves the use of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Poly(ethylene glycol) (DSPE-PEG2000) and Egg phosphatidylcholine (EPC) to construct phospholipid bilayers [19].

The formulation strategy incorporates both saturated and unsaturated phosphatidylcholines with significantly different phase transition temperatures and chain stiffness [19]. This combination creates bilayer "pockets" that can accommodate the bulky IPI-549 molecule [19]. Additionally, DSPE-PEG2000 micelles encapsulate IPI-549 within hydrophobic cavities, and subsequent fusion with the phospholipid bilayer of liposomes further enhances drug loading capacity [19].

Advanced nanoparticle formulations have achieved notable success in IPI-549 encapsulation. Glutathione-sensitive nanoparticle systems using carboxymethyl chitosan have been developed, achieving maximum encapsulation efficiency of 64.42% and drug loading of 8.05% [20]. These nanoparticles exhibit spherical morphology with uniform size distribution of approximately 218.8 nm and demonstrate structural stability over 7 days [20].

The glutathione-responsive nature of these formulations enables selective drug release within tumor cells, which typically contain high glutathione concentrations [20]. The cumulative release rates after 108 hours demonstrate significant differences between high glutathione environments (70.67% for IPI-549) and low glutathione conditions (8.11% for IPI-549), indicating effective targeted release capability [20].

Storage and stability considerations are critical for IPI-549 formulations. The compound appears as a pale yellow solid and requires storage at -20°C for optimal stability [2] [16]. Solutions prepared in DMSO can be stored at -20°C for up to one month, while the dry compound remains stable for one year from the date of purchase when stored under appropriate conditions [2] [16].

| Solubility Parameter | Value | Solvent/Condition | Reference |

|---|---|---|---|

| Water Solubility | <1 mg/mL | 25°C | [14] |

| DMSO Solubility | 100 mg/mL | 25°C | [14] |

| Ethanol Solubility | <1 mg/mL | 25°C | [14] |

| Predicted Density | 1.37 ± 0.1 g/cm³ | Calculated | [2] |

| Predicted pKa | 10.81 ± 0.46 | Calculated | [2] |

| Encapsulation Efficiency | 64.42% | Liposomal | [20] |

| Drug Loading | 8.05% | Nanoparticle | [20] |

| Storage Temperature | -20°C | Long-term | [2] |

The synthesis of Immunopharmacology Immuno-549 represents a sophisticated medicinal chemistry endeavor that involves the construction of a complex heterocyclic framework containing multiple aromatic and heteroaromatic rings. The compound belongs to the pyrazolo[1,5-a]pyrimidine class of phosphoinositide-3-kinase gamma inhibitors and features a distinctive molecular architecture that includes an isoquinolinone core, a pyrazolopyrimidine moiety, and an alkyne-substituted pyrazole group [1] [2].

The primary synthetic route to Immunopharmacology Immuno-549 involves a multi-step convergent approach that requires careful orchestration of several key transformations. The synthesis begins with the preparation of the pyrazolo[1,5-a]pyrimidine core structure, which serves as the central scaffold for the molecule. This heterocyclic system is constructed through a series of cyclization reactions that must be carefully controlled to ensure the formation of the desired regioisomer [3] [4].

One of the most critical synthetic challenges encountered in the preparation of Immunopharmacology Immuno-549 is the formation of the alkyne linkage that connects the methylpyrazole substituent to the isoquinolinone core. This transformation typically employs palladium-catalyzed cross-coupling chemistry, specifically Sonogashira coupling reactions, which require precise control of reaction conditions to achieve high yields and selectivity [1] [2]. The alkyne functionality is particularly sensitive to harsh reaction conditions and can undergo unwanted side reactions if not properly protected or handled under inert atmosphere conditions.

The isoquinolinone portion of the molecule presents additional synthetic complexities, particularly in establishing the correct stereochemistry at the chiral center. The synthesis must ensure the formation of the S-enantiomer, as this configuration is critical for the biological activity of the compound. This stereochemical control is typically achieved through asymmetric synthesis or chiral resolution techniques, both of which require careful optimization to achieve high enantiomeric purity [3] [5].

Another significant optimization challenge involves the amide coupling reaction that links the pyrazolopyrimidine carboxamide to the isoquinolinone core. This transformation requires the use of coupling reagents and careful control of reaction conditions to prevent racemization of the chiral center and to ensure high coupling efficiency. The presence of multiple basic nitrogen atoms in the molecule can complicate purification procedures and may require specialized chromatographic techniques [2] [4].

The synthetic route also faces challenges related to the stability of intermediates during the synthesis. Several of the key intermediates contain electron-rich heteroaromatic systems that are susceptible to oxidative degradation, particularly under acidic or basic conditions. This necessitates the use of inert atmosphere techniques and careful pH control throughout the synthetic sequence [1] [5].

Purification and isolation of Immunopharmacology Immuno-549 present additional challenges due to the presence of multiple nitrogen atoms, which can lead to the formation of stable coordination complexes with metal impurities. These impurities can be particularly difficult to remove and may require specialized purification techniques such as recrystallization from specific solvent systems or the use of metal-scavenging resins [5] [6].

Industrial-Scale Production Methodologies

The transition from laboratory-scale synthesis to industrial-scale production of Immunopharmacology Immuno-549 requires comprehensive process development and optimization to address scalability, cost-effectiveness, and regulatory compliance. Industrial production methodologies must account for the complex multi-step synthetic route while ensuring consistent quality, yield, and safety at manufacturing scales [7] [8].

Process optimization for large-scale production focuses on several critical areas, including reaction scale-up considerations, solvent selection and recovery, waste minimization, and equipment design. The multi-step synthetic route requires careful evaluation of each transformation to identify potential bottlenecks and optimize reaction conditions for industrial implementation. This includes assessment of reaction kinetics, heat transfer considerations, mixing requirements, and temperature control systems [8] [9].

Solvent selection and management represent crucial aspects of industrial production methodology. The synthesis of Immunopharmacology Immuno-549 requires the use of various organic solvents throughout the synthetic sequence, including polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, as well as ethereal solvents for specific transformations. Industrial processes must incorporate solvent recovery and recycling systems to minimize waste and reduce production costs while maintaining product quality [10] [11].

The palladium-catalyzed coupling reactions used in the synthesis present particular challenges for industrial-scale production. These transformations require careful catalyst loading optimization, efficient catalyst recovery systems, and stringent control of reaction atmosphere to prevent catalyst deactivation. Industrial processes typically employ continuous flow reactors or optimized batch reactors with advanced mixing and temperature control systems to ensure consistent reaction performance [7] [12].

Quality control and analytical monitoring systems are integral components of industrial production methodologies. Real-time process monitoring using advanced analytical techniques such as high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry enables continuous assessment of reaction progress and product quality. These systems allow for immediate process adjustments and ensure consistent product specifications [5] [13].

Crystallization and purification processes require specialized equipment and procedures for industrial-scale production. The final purification typically involves recrystallization from carefully selected solvent systems, followed by controlled drying under reduced pressure. Industrial crystallization systems must provide precise control of temperature, concentration, and nucleation conditions to achieve consistent particle size distribution and polymorphic form [6] [14].

Environmental and safety considerations play a critical role in industrial production methodology development. The synthesis involves several potentially hazardous reagents and intermediates, requiring comprehensive risk assessment and implementation of appropriate safety measures. This includes specialized ventilation systems, containment procedures, and waste treatment protocols to ensure worker safety and environmental compliance [8] [9].

Scale-up validation studies are essential components of industrial production development. These studies typically progress through pilot-scale demonstration batches to full production scale, with comprehensive characterization of each scaling increment. Process analytical technology and statistical process control methods are employed to establish critical process parameters and acceptable operating ranges [7] [11].

Analytical Characterization Techniques (High-Performance Liquid Chromatography, Nuclear Magnetic Resonance, Mass Spectrometry)

Comprehensive analytical characterization of Immunopharmacology Immuno-549 employs multiple complementary techniques to establish identity, purity, and structural integrity. The analytical methodology encompasses high-performance liquid chromatography for purity assessment and impurity profiling, nuclear magnetic resonance spectroscopy for structural confirmation and stereochemical verification, and mass spectrometry for molecular weight determination and fragmentation analysis [5] [12] [13].

High-Performance Liquid Chromatography Analysis

High-performance liquid chromatography serves as the primary technique for purity determination and impurity profiling of Immunopharmacology Immuno-549. The analytical method development requires careful optimization of chromatographic conditions to achieve adequate separation of the active pharmaceutical ingredient from potential synthetic impurities and degradation products [5] [14].

The chromatographic separation typically employs reversed-phase liquid chromatography using octadecylsilane stationary phases with gradient elution systems. Mobile phase optimization focuses on achieving baseline resolution between Immunopharmacology Immuno-549 and structurally related impurities, which may include starting materials, synthetic intermediates, and regioisomeric by-products. The gradient typically consists of aqueous buffer systems with acetonitrile or methanol as the organic modifier [6] [13].

Detection methodology commonly employs ultraviolet absorption at wavelengths optimized for the chromophoric systems present in the molecule. The pyrazolopyrimidine and isoquinolinone chromophores provide strong ultraviolet absorption, enabling sensitive detection and quantification. Photodiode array detection allows for spectral confirmation of peak identity and assessment of peak purity [5] [14].

Method validation follows International Council for Harmonisation guidelines and encompasses specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness studies. The validated method typically achieves quantitation limits in the range of 0.05-0.1% relative to the main component, enabling detection of trace-level impurities [13] [14].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and stereochemical verification for Immunopharmacology Immuno-549. The comprehensive nuclear magnetic resonance characterization includes one-dimensional proton and carbon-13 spectra, as well as two-dimensional correlation experiments for complete structural assignment [12] [6].

Proton nuclear magnetic resonance spectroscopy reveals the characteristic resonance patterns for each structural component of the molecule. The alkyne proton appears as a distinctive singlet at approximately 3.2 parts per million, while the aromatic protons of the pyrazolopyrimidine, isoquinolinone, and phenyl rings exhibit complex multipicity patterns in the aromatic region between 7.0 and 8.5 parts per million. The chiral center proton provides critical stereochemical information through coupling pattern analysis [4] [12].

Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of all carbon atoms in the molecular structure and provides information about their chemical environments. The alkyne carbons appear as characteristic resonances around 85-95 parts per million, while the carbonyl carbon of the isoquinolinone appears around 160 parts per million. Aromatic carbons are distributed throughout the 110-150 parts per million region [12] [6].

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation experiments, enable complete structural assignment and confirm connectivity patterns throughout the molecule. These techniques are particularly valuable for confirming the stereochemistry at the chiral center and verifying the regiochemistry of the heterocyclic systems [4] [13].

Mass Spectrometry Analysis

Mass spectrometry provides molecular weight confirmation and structural elucidation through fragmentation analysis. High-resolution mass spectrometry determines the exact molecular mass of Immunopharmacology Immuno-549 as 528.2022 daltons, confirming the molecular formula of carbon-30 hydrogen-24 nitrogen-8 oxygen-2 [15] [5].

Electrospray ionization mass spectrometry typically produces protonated molecular ions at mass-to-charge ratio 529, corresponding to the addition of a proton to the neutral molecule. The ionization process may also generate sodium and potassium adduct ions, appearing at mass-to-charge ratios 551 and 567, respectively [12] [13].

Tandem mass spectrometry experiments provide detailed fragmentation information that confirms structural features and enables identification of impurities. The fragmentation pattern typically includes loss of the pyrazolopyrimidine carboxamide side chain, cleavage of the alkyne linkage, and fragmentation of the isoquinolinone core. These characteristic fragmentation patterns serve as structural fingerprints for compound identification [5] [6].

Liquid chromatography-mass spectrometry coupling enables simultaneous separation and mass spectral analysis, providing powerful capabilities for impurity identification and characterization. This technique is particularly valuable for identifying and characterizing process-related impurities and degradation products that may not be readily separated by liquid chromatography alone [13] [14].

| Analytical Parameter | Specification | Method |

|---|---|---|

| Purity (High-Performance Liquid Chromatography) | ≥97.0% | Reversed-phase gradient elution [5] |

| Identity (Nuclear Magnetic Resonance) | Consistent with reference | 1H and 13C nuclear magnetic resonance [12] |

| Molecular Weight | 528.58 ± 0.1 daltons | High-resolution mass spectrometry [15] |

| Chiral Purity | ≥99% S-enantiomer | Chiral high-performance liquid chromatography [6] |

| Water Content | ≤0.5% | Karl Fischer titration [13] |

| Residual Solvents | Within International Council for Harmonisation limits | Gas chromatography-mass spectrometry [14] |